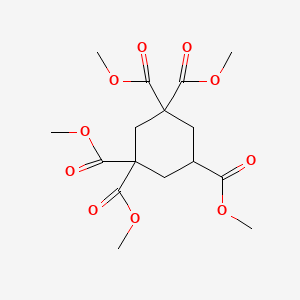![molecular formula C16H12Cl2N2O2 B1621301 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 286841-02-9](/img/structure/B1621301.png)
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, a five-membered ring containing two oxygen atoms and two nitrogen atoms, is a key feature of this molecule. The chlorobenzyl and chloromethyl groups are attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the chloro groups. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The chloro groups may also be reactive, potentially undergoing substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Mesomorphic Behavior
One study focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, exploring their mesomorphic behavior and photoluminescent properties. These compounds exhibited a wide range of mesophases, including cholesteric and nematic phases, and showed strong blue fluorescence emissions, highlighting their potential in liquid crystal displays and photoluminescent materials (Han et al., 2010).
Novel Condensing Agents
Another study introduced a novel condensing agent for the synthesis of various compounds, including amides, esters, and polyamides, demonstrating the versatility of oxadiazole derivatives in synthetic chemistry. This approach enables the preparation of complex molecules under mild conditions, potentially simplifying the synthesis of pharmaceuticals and polymers (Saegusa et al., 1989).
Fluorescent Chemosensors
Oxadiazole derivatives have been used to create highly sensitive and selective chemosensors for fluoride ions. These materials demonstrate significant fluorescence quenching in the presence of fluoride, offering a promising approach for the development of new sensory materials for environmental and health-related applications (Zhou et al., 2005).
Antimicrobial and Antimalarial Agents
Research into the biological activity of oxadiazole derivatives has revealed their potential as antimicrobial and antimalarial agents. Some studies have synthesized and tested various oxadiazole compounds, finding promising activities that could lead to new treatments for infectious diseases (Hutt et al., 1970).
Material Science Applications
The unique properties of oxadiazole derivatives have also been explored in material science, particularly in the development of electroluminescent devices and as electron-transporting materials. These applications highlight the potential of oxadiazole compounds in advanced technological applications, including organic light-emitting diodes (OLEDs) and other electronic devices (Zhang et al., 2007).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules . .
Safety and Hazards
As with any chemical compound, handling “3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but it’s always important to use personal protective equipment and follow safe laboratory practices when handling chemical substances .
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis. Further studies would be needed to explore these possibilities .
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-9-15-19-16(20-22-15)12-3-7-14(8-4-12)21-10-11-1-5-13(18)6-2-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXINYPZWYBYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NOC(=N3)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381900 | |
| Record name | 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
286841-02-9 | |
| Record name | 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)












